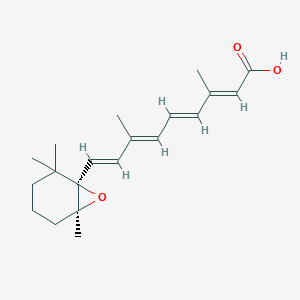
(5S,6R)-5,6-Epoxytretinoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,6R)-5,6-Epoxytretinoin is a stereoisomer of tretinoin, a derivative of vitamin A. This compound is characterized by the presence of an epoxide group at the 5,6 position, which significantly influences its chemical properties and biological activities. Tretinoin and its derivatives are well-known for their applications in dermatology, particularly in the treatment of acne and other skin conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-5,6-Epoxytretinoin typically involves the epoxidation of tretinoin. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide group at the desired position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, including temperature, solvent, and reagent concentrations, to achieve high purity and yield. Advanced purification techniques, such as chromatography, are employed to isolate the desired stereoisomer from other possible by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(5S,6R)-5,6-Epoxytretinoin undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction typically produces alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
(5S,6R)-5,6-Epoxytretinoin has several scientific research applications:
Chemistry: It is used as a model compound to study epoxide chemistry and stereochemistry.
Biology: Research on its biological activities includes its effects on cell differentiation and proliferation.
Medicine: It is investigated for its potential therapeutic effects in dermatology and oncology.
Industry: The compound is used in the development of new pharmaceuticals and cosmetic products.
Wirkmechanismus
The mechanism of action of (5S,6R)-5,6-Epoxytretinoin involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, it modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis. The epoxide group may also contribute to its unique biological activities by interacting with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tretinoin: The parent compound without the epoxide group.
Isotretinoin: Another stereoisomer of tretinoin used in acne treatment.
Adapalene: A synthetic retinoid with similar dermatological applications.
Uniqueness
(5S,6R)-5,6-Epoxytretinoin is unique due to the presence of the epoxide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other retinoids and contributes to its specific interactions with molecular targets.
Eigenschaften
Molekularformel |
C20H28O3 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-[(1R,6S)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m0/s1 |
InChI-Schlüssel |
KEEHJLBAOLGBJZ-OYJLHWFVSA-N |
Isomerische SMILES |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/[C@@]12[C@@](O1)(CCCC2(C)C)C |
Kanonische SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















